Physicochemical Differentiation vs Sulfamethoxazole
Compared to the widely used sulfonamide antibiotic sulfamethoxazole, the target compound displays markedly higher molecular weight and lipophilicity, which would be expected to influence membrane permeability and protein binding [REF-1][REF-2].
| Evidence Dimension | Computed molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 387.9 g/mol; XLogP3 = 3.2 [REF-1] |
| Comparator Or Baseline | Sulfamethoxazole: MW = 253.28 g/mol; XLogP3 = 0.89 [REF-2] |
| Quantified Difference | ΔMW = +134.6 g/mol (+53%); ΔXLogP3 = +2.31 log units |
| Conditions | Computed using PubChem 2.1/XLogP3 3.0 algorithms (neutral species) |
Why This Matters
Higher lipophilicity generally correlates with increased passive membrane permeability but may also elevate metabolic clearance and off-target binding risk; this distinction is critical when selecting a sulfonamide scaffold for cell-based versus biochemical assays.
- [1] PubChem Compound Summary for CID 71810677. 3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 5329. Sulfamethoxazole. National Center for Biotechnology Information (2026). View Source
